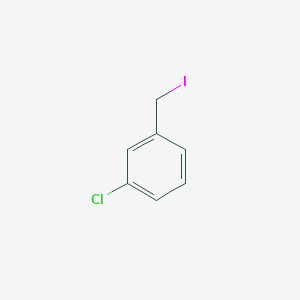

1-chloro-3-(iodomethyl)benzene

Description

Significance of Substituted Benzene (B151609) Rings as Core Scaffolds in Synthesis

Substituted benzene rings are fundamental scaffolds in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. lookchem.comontosight.aiontosight.ai The ability to introduce and manipulate substituents on the benzene ring allows chemists to fine-tune the steric and electronic properties of a molecule, thereby controlling its biological activity and physical characteristics. libretexts.orgmsu.edu The order in which substituents are introduced is often critical to the success of a synthetic route, as existing groups on the ring direct the position of subsequent additions. libretexts.orgopenstax.orgpressbooks.pub

The reactivity of a substituted benzene ring in electrophilic substitution reactions is profoundly influenced by the nature of its substituents. libretexts.orgmsu.edu Electron-donating groups activate the ring, increasing the rate of reaction, while electron-withdrawing groups deactivate it. libretexts.orgmsu.edu This interplay of inductive and resonance effects not only affects the reaction rate but also dictates the orientation of incoming electrophiles, typically to ortho, para, or meta positions relative to the existing substituent. libretexts.orgmsu.edu

Overview of Dihaloalkylbenzene Derivatives in Contemporary Chemical Research

Dihaloalkylbenzene derivatives, which feature two halogen atoms and an alkyl group attached to a benzene ring, are particularly valuable intermediates in organic synthesis. These compounds offer multiple reactive sites for further functionalization. For instance, the halogen atoms on the ring can participate in cross-coupling reactions, while the halogenated alkyl group can undergo nucleophilic substitution. This multi-faceted reactivity makes them powerful tools for constructing complex molecular architectures.

The specific combination and positioning of the halogen atoms and the alkyl group on the benzene ring allow for precise control over subsequent synthetic steps. Researchers utilize these derivatives in the development of novel compounds with potential applications in medicinal chemistry and materials science. ontosight.aiontosight.ai For example, aryldihydronaphthalenes, which can be synthesized from precursors containing dihalo-functionalized benzene rings, are found in many natural products and bioactive compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(iodomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAPOYYRUVEGPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448144 | |

| Record name | Benzene, 1-chloro-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70450-41-8 | |

| Record name | 1-Chloro-3-(iodomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70450-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-(iodomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 3 Iodomethyl Benzene

Nucleophilic Substitution Reactions of the Benzylic Halogen Groups

The presence of two different halogen atoms on the 1-chloro-3-(iodomethyl)benzene molecule allows for selective reactions based on their distinct reactivities. The benzylic iodine is significantly more susceptible to nucleophilic attack than the chlorine atom attached directly to the aromatic ring.

Displacement of the Iodine Atom by Diverse Nucleophiles

The carbon-iodine bond in the iodomethyl group is the primary site for nucleophilic substitution reactions. The iodine atom is an excellent leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity is attributed to the relatively low bond dissociation energy of the C-I bond and the stability of the resulting iodide anion.

Common nucleophiles that readily displace the iodine atom include amines, alcohols, and thiols, leading to the formation of the corresponding substituted benzyl (B1604629) derivatives. For instance, reaction with an amine would yield a secondary or tertiary amine, while reaction with an alcohol or thiol would produce an ether or thioether, respectively.

Reactivity of the Chloromethyl Group as an Electrophilic Center

While the iodine atom is the more reactive site, the chloromethyl group can also function as an electrophilic center for nucleophilic attack, although under more forcing conditions. The carbon-chlorine bond is stronger than the carbon-iodine bond, making the chlorine a less effective leaving group. Consequently, nucleophilic substitution at the chloromethyl group requires stronger nucleophiles or higher reaction temperatures. This differential reactivity allows for sequential functionalization of the molecule, where the iodomethyl group can be selectively reacted first, followed by substitution at the chloromethyl position under different reaction conditions.

Influence of Aromatic Substituents on Reaction Pathways and Rates

The rate and pathway of nucleophilic substitution reactions on benzylic halides are significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halomethyl group, can substantially increase the rate of nucleophilic aromatic substitution (SNAAr). libretexts.org This is because they can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance delocalization. libretexts.org

Conversely, electron-donating groups would be expected to decrease the rate of an SNAr reaction. In the context of SN1 reactions, which proceed through a carbocation intermediate, substituents that can stabilize the positive charge, such as alkyl groups, will increase the reaction rate. libretexts.org For SN2 reactions, steric hindrance from bulky ortho substituents can impede the backside attack of the nucleophile, thereby slowing the reaction rate. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Sites

The halogen atoms in this compound also serve as handles for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide and an organoboron compound. libretexts.orgpreprints.org In the case of this compound, the significant difference in reactivity between the aryl iodide and aryl chloride allows for selective cross-coupling at the C-I bond. nih.govuwindsor.ca The general order of reactivity for aryl halides in Suzuki-Miyaura coupling is I > Br > OTf > Cl. libretexts.org This selectivity enables the synthesis of biaryl compounds while leaving the chloromethyl group intact for further functionalization. nih.gov

A typical Suzuki-Miyaura reaction involves a palladium catalyst, a base, and a suitable solvent. libretexts.org The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. nih.gov

Table 1: Reactivity of Halogens in Suzuki-Miyaura Coupling

| Halogen | Reactivity |

| I | High |

| Br | Moderate |

| Cl | Low |

| F | Very Low |

This table illustrates the general reactivity trend of halogens in Suzuki-Miyaura cross-coupling reactions.

The catalytic cycle of the Suzuki-Miyaura coupling consists of three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Transmetalation is the step where the organic group is transferred from the organoboron reagent to the palladium(II) complex. rsc.org Mechanistic studies have revealed that this process can proceed through different pathways, often referred to as the "boronate pathway" and the "oxo-palladium pathway". rsc.orgdntb.gov.ua

In the boronate pathway , the base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium complex. rsc.org The oxo-palladium pathway involves the base reacting with the palladium-halide complex to form a palladium-hydroxide or -alkoxide species, which then undergoes transmetalation with the neutral boronic acid. rsc.org The dominant pathway is influenced by the reaction conditions, including the nature of the base, solvent, and ligands. dntb.gov.ua For instance, the use of phase transfer catalysts in biphasic Suzuki-Miyaura couplings has been shown to shift the mechanism towards a boronate-based pathway, leading to significant rate enhancement. dntb.gov.ua

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. libretexts.org |

| Transmetalation | The organic group is transferred from the organoboron reagent to the palladium(II) complex. libretexts.orgrsc.org |

| Reductive Elimination | The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the palladium(0) catalyst. libretexts.org |

This table outlines the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Role of Phase Transfer Catalysts in Coupling Efficiency

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reagents that are soluble in different, immiscible phases, such as an aqueous phase and an organic phase. orientjchem.org This technique is particularly relevant for nucleophilic substitution and coupling reactions involving benzyl halides like this compound, where the organic substrate has poor solubility in the aqueous medium containing the nucleophile. orientjchem.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase, thereby increasing the reaction rate. orientjchem.org

The efficiency of coupling reactions involving benzyl halides can be significantly enhanced by the use of PTCs. orientjchem.org For instance, the conversion of various benzyl halides to their corresponding benzyl azides using sodium azide (B81097) in water proceeds efficiently in the presence of a magnetic dicationic ionic liquid (MDIL) acting as a phase-transfer catalyst. orientjchem.org Without the catalyst, the reaction is sluggish. orientjchem.org Similarly, water-insoluble β-cyclodextrin-polyurethane (β-CDPU) polymer has been demonstrated to effectively catalyze the nucleophilic substitution of benzyl halides with thiocyanate (B1210189) and acetate (B1210297) anions in water. rsc.org This polymeric PTC is easily recoverable and reusable without a significant loss of activity. rsc.org

In Suzuki-Miyaura cross-coupling reactions under biphasic conditions, PTCs have been shown to cause a remarkable 12-fold rate enhancement. dntb.gov.uanih.govresearchgate.net Mechanistic studies suggest that the PTC shifts the dominant transmetalation pathway from an oxo-palladium based mechanism to a more efficient boronate-based pathway. dntb.gov.uanih.gov This acceleration allows for a broad substrate scope, including benzylic electrophiles, at significantly reduced catalyst loadings. dntb.gov.uanih.gov

The table below summarizes the impact of various PTCs on nucleophilic substitution reactions of benzyl halides, which are analogous to the reactivity expected from the iodomethyl group of this compound.

Table 1: Efficacy of Various Phase-Transfer Catalysts in Benzyl Halide Reactions

| Catalyst | Substrate(s) | Reagent | Solvent System | Outcome | Reference |

|---|---|---|---|---|---|

| Magnetic Dicationic Ionic Liquid (MDIL) | Benzyl halides | NaN₃ | Water | High yields of corresponding benzyl azides; reaction is sluggish without catalyst. | orientjchem.org |

| β-Cyclodextrin-polyurethane (β-CDPU) | Benzyl halides | KSCN, CH₃COOK | Water | Efficient synthesis of benzyl thiocyanates and acetates; catalyst is reusable. | rsc.org |

| Tetrabutylammonium Bromide (TBAB) | Benzyl halides | Aqueous KCN | Dichloromethane | Promotes the formation of benzyl cyanides. | yamaguchi-u.ac.jp |

| Cetyltrimethylammonium Bromide (CTAB) | Benzyl halide | KNO₃ / KOH | Aqueous | Catalyzes oxidation to the corresponding aldehyde. | tandfonline.com |

Oxidative Addition and Reductive Elimination Mechanisms Involving Iodine

The reactivity of the carbon-iodine bond in this compound is central to its participation in many metal-catalyzed cross-coupling reactions. These reactions typically proceed through a catalytic cycle involving two key steps: oxidative addition and reductive elimination. libretexts.org

Oxidative Addition is the initial step where the metal catalyst, usually in a low oxidation state (e.g., Pd(0)), inserts into the carbon-halogen bond. libretexts.org This process increases the oxidation state and coordination number of the metal center by two. libretexts.org For aryl halides, the reactivity order for oxidative addition is generally I > Br > Cl, making the C-I bond of this compound the primary site of reaction over the C-Cl bond. libretexts.org The mechanism can be either concerted, where the C-I bond adds to the metal in a single step, or follow a stepwise SN2-type/ionic pathway. libretexts.orgacs.org The concerted mechanism is common for reactions at a 12-electron, monoligated palladium center (PdL), while the nucleophilic displacement mechanism can be preferred at a 14-electron, bisligated center (PdL₂). acs.orgchemrxiv.org DFT calculations have shown that for aryl halides, the process can involve the formation of an anionic palladium species where the halide atom coordinates to the metal first. rsc.org

Reductive Elimination is the final, product-forming step of the catalytic cycle. libretexts.org It is the microscopic reverse of oxidative addition. In this intramolecular reaction, two ligands (e.g., the aryl group from the substrate and another organic group from a coupling partner) are eliminated from the metal center, forming a new carbon-carbon bond. libretexts.orgresearchgate.net This step reduces the metal's oxidation state and coordination number by two, regenerating the active catalyst. For reductive elimination to occur, the two groups being coupled must be in a cis orientation to each other on the metal coordination sphere. libretexts.org The rate of reductive elimination is influenced by the nature of the ligands and the bond being formed. acs.org

Hypervalent iodine compounds themselves can undergo reaction sequences described by terms analogous to transition metal chemistry, including oxidative addition and reductive elimination at the iodine center. acs.org

Zinc-Mediated Coupling Reactions

Zinc plays a crucial role in various coupling reactions, either as a stoichiometric reductant or as part of a catalytic system. For substrates like this compound, zinc-mediated reactions provide powerful methods for forming new carbon-carbon bonds.

One classic method involves the use of a zinc-copper couple , an activated form of zinc that is highly effective in organic synthesis. wikipedia.orgfiveable.me It is famously used in the Simmons-Smith reaction to generate an iodomethylzinc iodide intermediate for cyclopropanation, but it is also employed as a dehalogenating agent and for reductive coupling of carbonyls. wikipedia.orgfiveable.me The zinc-copper couple can be prepared by treating zinc dust with copper(II) salts like copper(II) acetate or copper(II) sulfate. wikipedia.orgresearchgate.net In the context of benzylic halides, zinc dust, often activated with copper or silver salts, promotes the reductive homocoupling of benzyl bromides and chlorides in aqueous media to form bibenzyl derivatives. scielo.br

More recently, direct zinc-mediated, palladium-catalyzed cross-couplings have been developed that avoid the pre-formation of organozinc reagents. nih.govorganic-chemistry.org These reactions can be performed "on water" at room temperature, where zinc dust is used to couple benzylic halides with alkenyl halides. nih.gov This method offers a straightforward synthesis of allylated aromatics with high retention of olefin stereochemistry. nih.gov

Furthermore, zinc salts like ZnBr₂ can catalyze Suzuki-Miyaura type C(sp³)–C(sp²) cross-coupling reactions between benzyl halides and aryl borates. aablocks.com Mechanistic studies suggest this reaction proceeds via an SN2 mechanism, where a triarylzincate species acts as the key nucleophile, rather than through a zinc Lewis acid-mediated pathway. aablocks.com

Table 2: Examples of Zinc-Mediated Coupling Reactions

| Reaction Type | Zinc Reagent | Co-catalyst / Additive | Substrate Type | Product Type | Reference |

|---|---|---|---|---|---|

| Reductive Homocoupling | Zinc dust | Cu(I) or Ag(I) salts | Benzyl halides | Dimerized products (e.g., bibenzyl) | scielo.br |

| Simmons-Smith | Zinc-Copper Couple | Methylene (B1212753) iodide | Alkenes | Cyclopropanes | wikipedia.org |

| "On Water" Cross-Coupling | Zinc dust | PdCl₂(Amphos)₂ / TMEDA | Benzylic halides, Alkenyl halides | Allylated aromatics | nih.gov |

Oxidation and Reduction Transformations of Halomethyl Groups

The halomethyl groups in this compound offer versatile handles for functional group transformations, including oxidation to carbonyls and reduction to a methyl group.

Selective Oxidation of Iodomethyl and Chloromethyl to Carbonyl Compounds

The selective oxidation of a halomethyl group to an aldehyde is a valuable synthetic transformation. While much of the literature focuses on the oxidation of benzyl chlorides and bromides, the principles are applicable to the more reactive iodomethyl group. researchgate.net Several methods are known to achieve this transformation with high selectivity, avoiding over-oxidation to the carboxylic acid. researchgate.net

One prominent method is the Kornblum oxidation , which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, typically with a mild base like sodium bicarbonate, to convert benzylic halides to the corresponding aldehydes. thieme-connect.de Other methods employ amine N-oxides (e.g., trimethylamine (B31210) N-oxide) or proceed under phase-transfer catalysis conditions. tandfonline.comthieme-connect.deasianpubs.org For example, benzyl halides can be selectively oxidized to benzaldehydes in high yields (>90%) using acidified monochromate in a non-polar solvent with a phase-transfer catalyst. asianpubs.org Another PTC-based system uses potassium nitrate (B79036) and aqueous potassium hydroxide. tandfonline.com

Research has systematically evaluated various methods for the oxidation of the iodomethyl group specifically. researchgate.net Among the classical approaches (Sommelet, Kröhnke, Kornblum) and more modern, eco-friendly protocols, those using periodic acid in an ionic liquid, optionally with a vanadium pentoxide co-catalyst, were found to be highly efficient, providing excellent yields without over-oxidation. researchgate.net

Table 3: Selected Methods for Oxidation of Benzyl Halides to Aldehydes

| Method | Oxidant | Catalyst / Conditions | Substrate Type | Yield | Reference |

|---|---|---|---|---|---|

| Kornblum Oxidation | DMSO | NaHCO₃, 100°C | Benzyl chloride | 58% | thieme-connect.de |

| PTC Oxidation | Acidified Monochromate | Tetrabutylphosphonium bromide (TBPB), 60°C | Benzyl chlorides and bromides | >90% | asianpubs.org |

| PTC Oxidation | Potassium Nitrate | Cetyltrimethylammonium bromide (CTAB), Reflux | Benzyl halides | High | tandfonline.com |

Reduction to Corresponding Methyl Derivatives

The halomethyl groups of this compound can be reduced to the corresponding methyl group, yielding 1-chloro-3-methyltoluene. This transformation effectively removes the reactive handles provided by the halogens. The reduction of a chloromethyl group to a methyl group can be accomplished using catalytic hydrogenation. For instance, 2-(chloromethyl)benzene-1,3-diol (B12597109) is reduced to 2-methylbenzene-1,3-diol in over 90% yield using H₂ gas with a Pd/C catalyst. This type of reaction is a standard procedure in organic synthesis for the dehalogenation of benzylic halides.

Intermolecular Interactions and Their Impact on Reactivity

The solid-state structure and, by extension, the reactivity of this compound are influenced by various non-covalent intermolecular interactions. While a specific crystallographic study for this exact compound is not detailed in the provided sources, analysis of closely related structures provides significant insight.

In molecules containing both iodine and chlorine, such as halogenated xylenes, halogen-halogen interactions and hydrogen bonds are key features of their solid-state packing. researchgate.net For example, the crystal structure of 1,3-bis(chloromethyl)benzene (B146608) reveals a three-dimensional network built upon chlorine-chlorine interactions. researchgate.net In the isomeric 1,2-bis(iodomethyl)benzene, the crystal packing relies on C-H···I hydrogen bonds, complemented by weak, parallel, slipped π–π stacking interactions. researchgate.net

For this compound, it is highly probable that similar interactions dictate its crystal packing. These include:

Halogen Bonding: The iodine atom, being a good halogen bond donor, can interact with the chlorine atom or other Lewis basic sites.

Hydrogen Bonding: Weak C-H···I and C-H···Cl hydrogen bonds involving the aromatic and methylene protons are likely to be present.

π–π Stacking: The aromatic rings can stack upon one another, contributing to the stability of the crystal lattice.

These intermolecular forces can impact the molecule's reactivity, particularly in solid-state reactions or in concentrated solutions. The specific arrangement of molecules in the crystal lattice can influence which parts of the molecule are accessible to reagents, potentially leading to different reaction outcomes compared to reactions in dilute solution.

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that specific crystallographic and detailed mechanistic data for the compound This compound is not publicly available. The creation of a scientifically accurate article detailing its specific reactivity profiles, as requested in the outline, is therefore not possible at this time.

The user's request mandated a strict focus on "this compound" and the exclusion of information not directly pertaining to this compound. The specified sections for the article were:

Applications in Advanced Organic Synthesis and Materials Science Research

Utility as an Intermediate in Complex Organic Molecule Synthesis

As a bifunctional molecule, 1-chloro-3-(iodomethyl)benzene serves as a fundamental building block in the construction of more complex molecular architectures. The differential reactivity of the iodomethyl and chloro-substituents allows for selective and sequential chemical transformations, a crucial strategy in multi-step organic synthesis. The iodomethyl group typically acts as an electrophilic center, readily reacting with nucleophiles, while the carbon-chlorine bond on the aromatic ring can be activated for cross-coupling reactions, often under metal catalysis.

In medicinal chemistry, this compound and its isomers are recognized as key intermediates for the synthesis of pharmaceutically active compounds. lookchem.comontosight.ai The molecule's framework can be incorporated into larger structures designed to interact with biological targets. Its utility lies in its role as a benzylating agent, allowing for the introduction of the 3-chlorobenzyl moiety into a variety of molecular scaffolds. This is a common strategy in drug discovery to explore structure-activity relationships. Research has also explored the use of such precursors for creating radiolabeled compounds, which are essential tools in diagnostic imaging applications.

The development of new agrochemicals, such as pesticides and herbicides, frequently employs versatile intermediates like this compound. ontosight.ailookchem.com Its structure can be modified to produce active ingredients for crop protection. lookchem.com The compound serves as a starting point for synthesizing molecules where the 3-chlorobenzyl group is a key pharmacophore, contributing to the desired biological activity against pests or weeds. The ability to undergo various chemical reactions allows for the systematic modification of the molecule to optimize efficacy and safety profiles for agricultural use. lookchem.com

In the realm of materials science, this compound is utilized in the creation of specialty chemicals and advanced materials. ontosight.ai Its reactive nature makes it a candidate for incorporation into polymer structures, either as a monomer or as a cross-linking agent to modify polymer properties. smolecule.com The introduction of this halogenated aromatic unit can enhance thermal stability or impart other desired characteristics to the final material. The synthesis of intermediates for polymers is a key application for chlorinated benzenes.

Functionalization of Aromatic and Heterocyclic Systems

The dual reactivity of this compound makes it an excellent reagent for the functionalization of aromatic and heterocyclic compounds. The iodomethyl group is highly reactive towards nucleophilic substitution, allowing for the attachment of the 3-chlorobenzyl group to various substrates. This is particularly useful in the modification of N-heterocycles, a core structure in many pharmaceuticals. uni-muenchen.de

Furthermore, the chloro-substituent on the benzene (B151609) ring can participate in a variety of metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds, further functionalizing the aromatic core. This sequential reactivity is summarized in the table below.

| Reactive Site | Reaction Type | Typical Reagents/Conditions | Outcome |

| -CH₂I (Iodomethyl) | Nucleophilic Substitution | Alcohols, Amines, Thiols | Attachment of the 3-chlorobenzyl group to nucleophiles. |

| Ar-Cl (Aryl Chloride) | Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, Base | Formation of biaryl compounds. |

| Ar-Cl (Aryl Chloride) | Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Synthesis of arylamines. |

| Ar-Cl (Aryl Chloride) | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Synthesis of aryl-alkynes. |

This controlled, stepwise functionalization is a powerful tool for building complex molecular libraries for screening in drug discovery and materials science. acs.org

Development of Photonic Materials

The synthesis of materials with specific optical and electronic properties for photonic applications is a significant area of modern research. kashanu.ac.ir Compounds like this compound serve as precursors to larger, π-conjugated systems that are the basis of many photonic materials. Its ability to participate in reactions like the Suzuki-Miyaura coupling allows for the construction of biaryl structures, which are common motifs in organic electronic and photonic devices. rsc.org

The presence of a heavy atom like iodine in a chromophore's structure can significantly influence its photophysical properties. Research has shown that incorporating heavy atoms such as iodine or bromine into the π-conjugated backbone of a chromophore can enhance properties like two-photon absorption and singlet oxygen generation efficiency. researchgate.net This "heavy-atom effect" is a key strategy in designing photosensitizers for various applications.

Furthermore, the specific placement of halogen atoms can direct the formation of supramolecular structures through halogen bonding (e.g., I···Cl or I···I interactions). researchgate.net This controlled molecular aggregation can lead to unique photophysical phenomena, such as aggregation-induced emission (AIE), where the emission of light is enhanced in the aggregated state. researchgate.net The study of derivatives of this compound allows researchers to investigate how the interplay between the heavy-atom effect and molecular packing influences the collective optical properties of the material, which is critical for the design of advanced photonic devices. researchgate.netresearchgate.net

Precursors for Organosilicon Compounds

The compound this compound serves as a valuable precursor in the synthesis of functionalized organosilicon compounds. The reactivity of the iodomethyl group, in particular, makes it a suitable starting point for the introduction of silicon-containing moieties onto the aromatic ring. The carbon-iodine bond is significantly weaker than a carbon-chlorine bond, allowing for selective reaction at the benzylic position. This reactivity is harnessed in various synthetic strategies to form stable carbon-silicon (C-Si) bonds, which are fundamental to the structure of organosilicon compounds. thieme-connect.de

Organosilicon compounds are of significant interest in materials science and pharmaceuticals due to their unique properties, including thermal stability, chemical inertness, and tailored biological activity. google.com The synthesis of these compounds often relies on precursors that can readily react with silicon-based reagents. Halogenated benzyl (B1604629) derivatives, such as this compound, are key intermediates in this context. researchgate.netcaltech.edu

One of the primary methods for creating benzyl-silicon bonds is through the reaction of a benzylic halide with a silylating agent. Palladium-catalyzed cross-coupling reactions, for instance, provide an efficient route for the silylation of benzylic halides with silylboronates. rsc.org This methodology is applicable to a wide range of substituted benzyl halides, suggesting that this compound would be a viable substrate, likely reacting at the more labile iodomethyl position to yield a (3-chlorobenzyl)silane derivative.

Another approach involves the reaction with silyl (B83357) anions. The nucleophilic substitution of the iodide in this compound by a silyl anion, such as those derived from silyl lithium or silyl potassium reagents, can lead to the formation of the desired C-Si bond. For example, reactions of 1-(chloromethyl)silatrane with organic group 14 element anions have been shown to afford substitution products. researchgate.net

The resulting (3-chlorobenzyl)silanes are themselves versatile intermediates. The chloro-substituent on the aromatic ring and the functional groups on the silicon atom can be further modified, allowing for the synthesis of complex, multifunctional organosilicon molecules and polymers. nih.gov

| Benzylic Halide Precursor | Silylating Agent/Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzyl Halides | Silylboronate | Palladium-Catalyzed Cross-Coupling | Benzylsilanes | rsc.org |

| (Chlorobenzyl)silanes | Vinyl Halides / Mn | Ni-Catalyzed Reductive Alkenylation | Chiral Allylic Silanes | caltech.edu |

| 1-(Chloromethyl)silatrane | Silyl/Germyl Anions [(Me3Si)3E]− | Nucleophilic Substitution | Substituted Silatranes | researchgate.net |

| (Chloromethyl)silanes | Elemental Silicon / Copper Catalyst | Direct Process (Rochow Reaction) | Carbosilanes (Si-C-Si) | nih.gov |

Chlorinating Agent in Organic Transformations

There is no scientific evidence in peer-reviewed literature to support the use of this compound as a chlorinating agent in organic transformations. The chemical properties of this molecule suggest it would function as an alkylating agent, given the high reactivity of the iodomethyl group as a leaving group in nucleophilic substitution reactions. researchgate.net The term "chlorinating agent" typically refers to compounds that can donate a chlorine atom, often through a radical mechanism or as an electrophilic source of chlorine. nih.govscientificupdate.comlibretexts.org Compounds like (dichloroiodo)benzene (PhICl₂), a hypervalent iodine compound, are known chlorinating agents, but are structurally and chemically distinct from this compound. researchgate.netnih.gov

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (3-chlorobenzyl)silane |

| 1-(chloromethyl)silatrane |

| (dichloroiodo)benzene |

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 1-chloro-3-(iodomethyl)benzene, distinct signals corresponding to the aromatic and benzylic protons are observed.

The aromatic protons, located on the benzene (B151609) ring, typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the ring. The benzylic protons of the iodomethyl group (-CH₂I) resonate as a singlet at approximately δ 4.4 ppm. The integration of these signals provides a ratio of the number of protons in each environment, confirming the structural assignment. libretexts.org For instance, the ratio of the aromatic protons to the benzylic protons would be 4:2, consistent with the structure of this compound.

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Reference |

|---|---|---|---|

| 1-chloro-3-(chloromethyl)benzene | CDCl₃ | 7.26 (m, 4H, Ar-H), 4.60 (s, 2H, CH₂Cl) | chemicalbook.com |

| Methyl 3-(chloromethyl)benzoate | CDCl₃ | 8.05 (s, 1H), 7.98 (d, J= 7.8 Hz, 1H), 7.60–7.55 (m, 1H), 7.43 (t, J= 7.7 Hz, 1H), 4.60 (s, 2H), 3.91 (s, 3H) | rsc.org |

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atom of the iodomethyl group (-CH₂I) is expected to resonate at a characteristic upfield chemical shift. The aromatic carbons will appear in the downfield region, typically between δ 120 and 145 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom attached to the iodomethyl group (C-CH₂I) will have distinct chemical shifts influenced by the respective halogen substituents. For example, in the analogous compound 1-(chloromethyl)-3,5-dimethylbenzene, the benzylic carbon resonates at 46.97 ppm.

Table 2: Representative ¹³C NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (δ ppm) | Reference |

|---|---|---|---|

| Methyl 3-(chloromethyl)benzoate | CDCl₃ | 166.60, 137.93, 133.07, 130.74, 129.73, 129.60, 128.96, 52.31, 45.59 | rsc.org |

| 1-benzyl-3-methoxybenzene | CDCl₃ | 159.86, 142.83, 141.04, 129.53, 129.04, 128.59, 126.23, 121.51, 114.93, 111.44, 55.25, 42.09 | rsc.org |

Variable-temperature (VT) NMR studies can be employed to investigate the conformational dynamics of molecules. ut.ee For molecules with restricted rotation around single bonds, lowering the temperature can slow down these dynamic processes, allowing for the observation of distinct signals for different conformers. researchgate.netacs.org In the case of this compound, VT-NMR could potentially be used to study the rotational barrier around the C-C bond connecting the iodomethyl group to the benzene ring. However, specific studies on the conformational dynamics of this compound using this technique are not prevalent in the provided search results. beilstein-journals.orgrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound.

Furthermore, the fragmentation pattern provides valuable structural information. The presence of chlorine and iodine isotopes (³⁵Cl/³⁷Cl and ¹²⁷I) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for benzyl (B1604629) halides include the loss of the halogen atom to form a stable benzyl cation. For this compound, the loss of an iodine radical would lead to the formation of a chlorobenzyl cation, which would likely be a prominent peak in the spectrum. docbrown.infodocbrown.info The fragmentation of related compounds like 1-chloro-3-(dichloromethyl)benzene (B81129) shows patterns consistent with the loss of Cl and CHCl₂ groups.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. researchgate.net These techniques are based on the absorption or scattering of infrared radiation by the molecule, which excites molecular vibrations.

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the aromatic ring, the C-Cl bond, the C-I bond, and the CH₂ group. The spectra of related compounds, such as 1-(chloromethyl)-4-fluorobenzene and various chlorotoluenes, have been studied in detail, providing a basis for the interpretation of the spectra of this compound. niscpr.res.innist.gov

The assignment of specific vibrational modes to the observed peaks in the FTIR and Raman spectra is a crucial step in the structural analysis. researchgate.net

C-H stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the -CH₂I group would appear at slightly lower wavenumbers, generally in the 2850-3000 cm⁻¹ range.

C-C stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear in the 1400-1600 cm⁻¹ region. purdue.edu

C-Cl stretching: The C-Cl stretching vibration is typically found in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹.

C-I stretching: The C-I stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹.

CH₂ bending: The bending (scissoring) vibration of the CH₂ group is expected around 1465 cm⁻¹.

The precise positions of these bands can be influenced by the substitution pattern and the electronic effects of the substituents. niscpr.res.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. For this compound, the absorption of UV-Vis radiation primarily involves transitions of electrons in the benzene ring and those associated with the halogen substituents. The chromophore, the part of the molecule responsible for light absorption, is the substituted benzene ring.

The electronic spectrum of benzene itself exhibits three main absorption bands originating from π → π* transitions, which are typically found around 184 nm, 202 nm, and a weaker, fine-structured band at 255 nm. mdpi.commsu.edu The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax).

In this compound, two types of substituents, a chloro group and an iodomethyl group, influence the spectrum. Halogen substituents on a benzene ring generally cause a bathochromic shift (a shift to longer wavelengths). researchgate.net Furthermore, the compound contains heteroatoms (Cl and I) with non-bonding valence-shell electron pairs, which can undergo n → σ* transitions. For instance, methyl iodide shows an n → σ* transition at 255 nm. msu.edu

Therefore, the UV-Vis spectrum of this compound is expected to show:

π → π transitions* associated with the aromatic system, likely shifted to wavelengths longer than 255 nm due to the combined electronic effects of the chloro and iodomethyl groups. For comparison, benzenoid molecules like 4-chloro benzyl alcohol are suggested to have absorption in the 260-270 nm range. researchgate.net

n → σ transitions* associated with the non-bonding electrons of the iodine and chlorine atoms. The large, easily polarizable iodine atom, in particular, would be expected to have a relatively low-energy transition. As the size of the halogen atom increases, the energy required for electron excitation decreases, shifting the absorption to the red end of the spectrum. docbrown.info

These transitions provide valuable information on the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

The crystal structure of 1,3-bis(iodomethyl)benzene (B14001872), a particularly relevant analogue, has been determined by X-ray diffraction. researchgate.netresearchgate.net It is expected that this compound would crystallize in a similar system, likely monoclinic or orthorhombic, with comparable cell dimensions. The molecule would consist of a central benzene ring with a chloromethyl and an iodomethyl group substituted at the meta positions. The C-C-X (where X is Cl or I) planes of the substituents are generally oriented nearly orthogonally to the plane of the benzene ring. researchgate.net

Below is a table summarizing the crystallographic data for the analogous compound 1,3-bis(chloromethyl)benzene (B146608), which serves as a predictive model. researchgate.net

| Parameter | 1,3-bis(chloromethyl)benzene |

| Formula | C₈H₈Cl₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.5174 (5) |

| b (Å) | 12.3094 (7) |

| c (Å) | 15.2597 (9) |

| V (ų) | 1599.89 (16) |

| Z | 8 |

| Temperature (K) | 100 |

This interactive table summarizes key crystallographic data.

Analysis of Intramolecular and Intermolecular Interactions

The solid-state packing of this compound would be governed by a network of non-covalent interactions, which can be inferred from its structural analogues. researchgate.netresearchgate.net

Intramolecular Interactions: The internal geometry, including bond lengths and angles, is expected to be consistent with standard values for substituted benzenes. The C-Cl and C-I bond lengths will be defining features. In related structures, the C(aryl)-C(methylene) and C(methylene)-Halogen bond lengths are well-characterized. For instance, in 1,3-bis(iodomethyl)benzene, the C-C-I planes are almost orthogonal to the benzene ring plane, with dihedral angles around 82-84°. researchgate.net

Intermolecular Interactions: The crystal packing is stabilized by a combination of weak intermolecular forces, including halogen bonds, hydrogen bonds, and π-interactions.

Halogen Bonding: This is a significant interaction in halogenated compounds. In the crystal structure of 1,3-bis(iodomethyl)benzene, prominent type II I···I halogen bonds are observed with a distance of 3.8662 (2) Å. researchgate.net The structure of 1,3-bis(chloromethyl)benzene is stabilized by Cl···Cl interactions of 3.513 (1) Å and 3.768 (3) Å. researchgate.net It is therefore highly probable that the crystal structure of this compound would feature I···Cl halogen bonds, which are crucial in directing the supramolecular assembly.

C—H···Halogen Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms of the benzene ring and the methylene (B1212753) groups with the halogen atoms (both Cl and I) are expected to be a key packing feature. In 1,3-bis(iodomethyl)benzene, C—H···I hydrogen bonds are prominent in stabilizing the three-dimensional structure. researchgate.net

The table below details the types of intermolecular interactions found in analogous structures, which are predictive for this compound. researchgate.net

| Interaction Type | Analogous Compound | Key Geometric Features |

| I···I Halogen Bond | 1,3-bis(iodomethyl)benzene | Distance = 3.8662 (2) Å |

| C—H···I Hydrogen Bond | 1,3-bis(iodomethyl)benzene | Links molecules into sheets |

| C—H···π Contact | 1,3-bis(iodomethyl)benzene | Contributes to 3D network stabilization |

| Cl···Cl Interaction | 1,3-bis(chloromethyl)benzene | Distances = 3.513 (1) Å, 3.768 (3) Å |

| π–π Stacking | 1,2-bis(iodomethyl)benzene | Inter-centroid distance = 4.0569 (11) Å |

This interactive table outlines the significant intermolecular interactions observed in closely related compounds.

Computational and Theoretical Studies on 1 Chloro 3 Iodomethyl Benzene and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study the properties of molecules like 1-chloro-3-(iodomethyl)benzene due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in understanding the molecule's geometry, orbital energies, vibrational modes, and electronic distribution.

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the energy-minimized structure. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be predicted with high accuracy.

For analogues of this compound, such as the isomeric bis(iodomethyl)benzenes, structural parameters have been determined. In 1,3-bis(iodomethyl)benzene (B14001872), the C-I bonds of the iodomethyl groups point away from opposite faces of the benzene (B151609) ring, and the C-C-I planes are nearly perpendicular to the ring plane. nih.gov DFT studies on related halogenated benzenes, like iodonitrobenzene, have shown that the calculated geometrical parameters are in excellent agreement with experimental data, confirming the reliability of this theoretical approach. researchgate.net For this compound, DFT would similarly predict the precise orientation of the chloro and iodomethyl substituents on the benzene ring to achieve the lowest energy conformation.

Table 1: Predicted Geometrical Parameters for Analogous Compounds Data for illustrative purposes based on typical DFT calculations for similar structures.

| Parameter | Bond/Angle | Typical Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-C (alkyl) | ~1.51 Å |

| Bond Length | C-I | ~2.14 Å |

| Bond Angle | Cl-C-C (ring) | ~120° |

| Bond Angle | C-C-I | ~110° |

| Dihedral Angle | C-C-C-I | ~90° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. libretexts.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net DFT calculations can accurately predict the energies of these orbitals and visualize their spatial distribution. For halogenated aromatic compounds, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO may be a π* or σ* orbital, often with significant contributions from the halogen substituents. wuxibiology.com In this compound, the electron-withdrawing nature of the chlorine and iodine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted toluene (B28343).

Table 2: Representative Frontier Orbital Energies and Properties Conceptual data based on DFT studies of halogenated benzenes.

| Property | Description | Typical Value (eV) | Implication |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 | Represents ionization potential; electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 | Represents electron affinity; electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. Calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. The assignment of these calculated frequencies to specific types of atomic motion (e.g., stretching, bending, wagging) is achieved through Potential Energy Distribution (PED) analysis. researchgate.net

Studies on analogous molecules like chlorobenzene (B131634) and iodonitrobenzene demonstrate that DFT methods, such as B3LYP, can reproduce experimental vibrational spectra with high accuracy after applying a suitable scaling factor. researchgate.netresearchgate.net For this compound, DFT calculations would predict characteristic frequencies for C-H stretching of the benzene ring, C-Cl stretching, C-I stretching, and various bending and wagging modes of the iodomethyl group and the aromatic ring. nih.govdntb.gov.ua

Table 3: Calculated Vibrational Frequencies for Key Modes in Analogous Aromatic Compounds Data based on published DFT calculations for substituted benzenes.

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Ring | 3050 - 3100 |

| C-C Stretch | Aromatic Ring | 1400 - 1600 |

| C-H In-plane Bend | Aromatic Ring | 1000 - 1300 |

| C-Cl Stretch | Aryl-Chloride | 600 - 800 |

| CH₂ Bend | Iodomethyl Group | ~1420 |

| C-I Stretch | Alkyl-Iodide | 500 - 600 |

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its reactivity, dipole moment, and intermolecular interactions. DFT calculations can provide this information through various charge analysis schemes, such as Mulliken population analysis. karazin.ua This method partitions the total electron density among the atoms in a molecule, yielding partial atomic charges.

In this compound, the high electronegativity of the chlorine atom and the moderate electronegativity of the iodine atom lead to a non-uniform charge distribution. The chlorine atom is expected to carry a significant negative partial charge, withdrawing electron density from the carbon atom to which it is attached. Similarly, the iodine atom will also be slightly negative. This withdrawal of electron density affects the aromatic ring, influencing its reactivity towards electrophilic and nucleophilic attack.

Table 4: Illustrative Mulliken Atomic Charges Conceptual data representing typical charge distribution in a substituted benzene.

| Atom | Location | Expected Partial Charge (a.u.) |

| Cl | Substituent | -0.15 to -0.25 |

| C1 | Ring (attached to Cl) | +0.10 to +0.20 |

| C7 | Methyl carbon | -0.10 to -0.20 |

| I | Substituent | -0.05 to -0.15 |

| H (ring) | Aromatic | +0.10 to +0.15 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, identifying regions that are rich or deficient in electrons.

Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP map would likely show a region of significant negative potential around the electronegative chlorine atom. The π-system of the benzene ring would also represent an area of negative potential, although its reactivity is modulated by the substituents. The hydrogen atoms of the ring and the iodomethyl group would exhibit positive potential. researchgate.net

Theoretical calculations are essential for understanding the non-covalent interactions that govern how molecules arrange themselves in the solid state (crystal packing). These interactions include hydrogen bonds, halogen bonds, and π-π stacking.

Modeling of Reaction Mechanisms and Degradation Pathways

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving this compound and its analogues. rsc.orgresearchgate.net Density Functional Theory (DFT) is a prominent method used to explore the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation energies. This information is crucial for understanding reaction kinetics and predicting the feasibility of different pathways.

For instance, in electrophilic aromatic substitution reactions, which are common for benzene derivatives, computational models can predict the regioselectivity of the reaction. msu.edu The presence of the chloro and iodomethyl groups on the benzene ring influences the electron density distribution, directing incoming electrophiles to specific positions. msu.edu Quantum mechanical calculations can quantify these electronic effects and provide a rationale for the observed product distributions.

Furthermore, computational methods are employed to study the degradation pathways of halogenated aromatic compounds. These studies are environmentally significant as they can help predict the persistence and fate of such compounds in the environment. By modeling reactions with atmospheric radicals or microbial enzymes, researchers can identify the primary degradation products and the mechanisms of their formation.

Recent advancements in computational chemistry have enabled the study of increasingly complex reaction systems, including those involving intricate catalytic cycles and non-covalent interactions that can significantly influence reaction outcomes. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Solvent Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different solvent environments. pitt.edunih.gov These simulations model the explicit interactions between the solute and individual solvent molecules over time, providing insights into solvation structures, dynamics, and their influence on chemical reactivity. pitt.edu

The choice of solvent can significantly impact reaction rates and mechanisms. MD simulations can reveal how solvent molecules arrange around the solute, forming solvation shells that stabilize reactants, transition states, or products to varying degrees. For a molecule like this compound, specific interactions such as hydrogen bonding or dipole-dipole interactions with polar solvent molecules can be crucial. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in solution. In this approach, the reacting species are treated with a high level of quantum mechanics, while the surrounding solvent is modeled using classical molecular mechanics. This allows for an accurate description of the electronic changes during a reaction while still accounting for the influence of the bulk solvent in a computationally efficient manner. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural-Reactivity Correlation

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. beilstein-journals.orgnih.gov For this compound and its analogues, QSAR models can be developed to predict their reactivity in various chemical transformations.

The first step in a QSAR study is to generate a set of molecular descriptors that quantify different aspects of the molecules' structure, such as their steric, electronic, and hydrophobic properties. These descriptors can be calculated using computational chemistry software. Subsequently, statistical methods are used to build a model that relates these descriptors to the observed activity or reactivity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful as they consider the 3D structure of the molecules. These models can provide intuitive graphical representations that highlight the regions of a molecule where modifications are likely to enhance or diminish its activity. Such insights are invaluable for the rational design of new compounds with desired properties. researchgate.net

Application of Semiempirical Methods in Quantum Chemistry

Semiempirical quantum chemistry methods offer a computationally less expensive alternative to ab initio methods for studying large molecules and complex systems. uni-muenchen.dewikipedia.orgucsb.edu These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orgucsb.edu

Methods like AM1, PM3, and MNDO have been widely used to calculate molecular properties such as heats of formation, geometries, and dipole moments for a wide range of organic molecules, including halogenated benzenes. uni-muenchen.dempg.deuomustansiriyah.edu.iq While they are generally less accurate than higher-level ab initio or DFT methods, their speed allows for the rapid screening of large numbers of compounds or the study of very large molecular systems. ucsb.edu

In the context of this compound, semiempirical methods can be used for initial conformational analysis, geometry optimizations, and to obtain a qualitative understanding of its electronic structure. ucsb.edu They can also be employed in QM/MM simulations to treat the less critical parts of a large system, further extending the applicability of computational methods to complex biological or material science problems. mpg.de

| Method | Key Features | Typical Applications |

| MNDO | Modified Neglect of Diatomic Overlap; one of the earliest NDDO-based models. ucsb.edu | Calculation of heats of formation, geometries of organic molecules. |

| AM1 | Austin Model 1; an improvement over MNDO with modified core-core repulsion. | More accurate geometries and heats of formation than MNDO. |

| PM3 | Parameterized Model 3; a re-parameterization of AM1. uomustansiriyah.edu.iq | Widely used for organic molecules, often gives better results for certain systems than AM1. |

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Computational chemistry plays a crucial role in the prediction and characterization of the Non-Linear Optical (NLO) properties of materials. researchgate.netacs.org Molecules with large NLO responses are of great interest for applications in optoelectronics and photonics. The NLO properties of a molecule are related to its ability to alter the properties of light passing through it.

For benzene derivatives, the introduction of electron-donating and electron-withdrawing groups can significantly enhance their NLO properties by increasing intramolecular charge transfer. nih.govmdpi.com Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to calculate the hyperpolarizabilities of molecules, which are a measure of their NLO response. acs.org

By systematically modifying the structure of this compound, for example, by introducing different substituent groups, computational screening can be performed to identify analogues with potentially large NLO properties. These theoretical predictions can then guide synthetic efforts towards the most promising candidates. The calculations can also provide insights into the electronic transitions that are responsible for the NLO response. rsc.org

Molecular Docking Studies with Related Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or DNA.

While this compound itself may not be a drug candidate, derivatives of this compound could be designed to interact with specific biological targets. Molecular docking simulations can be used to screen a virtual library of such derivatives against a target of interest. The simulations predict the binding mode and estimate the binding affinity of each compound, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. semanticscholar.orgnih.gov

The accuracy of molecular docking depends on the scoring function used to evaluate the binding poses and the quality of the 3D structures of both the ligand and the target. The results of docking studies can provide valuable hypotheses about the key interactions that are responsible for binding, which can then be further investigated using more rigorous computational methods like MD simulations or experimental techniques. nih.gov

Advanced Derivatives and Their Research Significance

Isomeric Bis(iodomethyl)benzene Derivatives: Synthesis, Structure, and Packing

Isomeric bis(iodomethyl)benzene compounds are valuable synthons in the preparation of a variety of organic molecules, including polycyclic aromatic systems, polymers, and metacyclophanes. beilstein-journals.orgnih.gov The synthesis and structural analysis of these isomers, such as 1,2-bis(iodomethyl)benzene and 1,3-bis(iodomethyl)benzene (B14001872), provide insight into how molecular geometry influences crystal packing and intermolecular interactions.

A common and effective method for the synthesis of these diiodo derivatives is through a metathesis reaction, specifically the Finkelstein reaction. This involves treating the more readily available dibromo analogues with sodium iodide in a solvent like acetone (B3395972). The appropriate bis(bromomethyl)benzene is refluxed with an excess of sodium iodide, leading to a halogen exchange. nih.gov The resulting bis(iodomethyl)benzene product can then be purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis. nih.gov

Structural analysis reveals that while the molecular geometries of the ortho (1,2-) and meta (1,3-) isomers are broadly similar, their crystal packing arrangements are stabilized by different sets of intermolecular forces. beilstein-journals.orgnih.gov

1,2-Bis(iodomethyl)benzene (ortho-derivative): The crystal packing of this isomer is primarily governed by C—H⋯I hydrogen bonds. beilstein-journals.orgnih.gov These interactions are supported by weak, parallel-slipped π–π stacking interactions between the benzene (B151609) rings of adjacent molecules. beilstein-journals.orgnih.gov

1,3-Bis(iodomethyl)benzene (meta-derivative): In contrast, the packing of the meta-isomer is stabilized by a more diverse array of interactions. While C—H⋯I hydrogen bonds are present, prominent roles are also played by Type II, I⋯I halogen bonds and C—H⋯π contacts. beilstein-journals.orgnih.gov This demonstrates how the different placement of the iodomethyl groups on the benzene ring directly influences the supramolecular assembly in the solid state. beilstein-journals.orgnih.gov

The table below summarizes key structural data for these isomers, highlighting the differences in their intermolecular contacts.

| Feature | 1,2-Bis(iodomethyl)benzene | 1,3-Bis(iodomethyl)benzene |

| Primary Packing Forces | C—H⋯I hydrogen bonds, weak π–π stacking | C—H⋯I hydrogen bonds, I⋯I halogen bonds, C—H⋯π contacts |

| π–π Stacking Inter-centroid Distance | 4.0569 (11) Å | Not a primary stabilizing feature |

| π–π Stacking Inter-planar Distance | 3.3789 (8) Å | Not a primary stabilizing feature |

| I⋯I Halogen Bond Distance | Not observed | 3.8662 (2) Å |

Data sourced from crystallographic studies. beilstein-journals.orgnih.gov

Halogenated Benzylic Derivatives with Diverse Electrophilic and Nucleophilic Substituents

The chemical behavior and utility of halobenzyl compounds can be significantly modified by introducing other substituents onto the aromatic ring. These substituents, whether electron-withdrawing (electrophilic) or electron-donating (nucleophilic), alter the electronic properties of the molecule, influencing its reactivity and potential applications.

Trifluoromethyl-Substituted Halobenzyl Compounds

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent that can dramatically alter the properties of a molecule. Its high electronegativity and lipophilicity make it a valuable addition in the development of pharmaceuticals and agrochemicals. The synthesis of compounds bearing both a halogen and a trifluoromethyl group on a benzene ring is therefore of significant interest.

One notable example is the synthesis of Sorafenib, a multi-kinase inhibitor used in cancer therapy. A key intermediate in its synthesis is 4-chloro-3-(trifluoromethyl)phenyl isocyanate. This precursor highlights the use of a halobenzene structure substituted with a trifluoromethyl group to build complex, biologically active molecules.

Nitro-Substituted Chloromethylbenzenes

The nitro group (-NO₂) is another strong electron-withdrawing group that deactivates the benzene ring towards electrophilic substitution. oup.comnsf.gov A key example in this class is 1-(chloromethyl)-3-nitrobenzene, also known as m-nitrobenzyl chloride. This compound can be prepared from m-nitrobenzyl alcohol. nih.gov

Structural reports on 1-(chloromethyl)-3-nitrobenzene provide precise data on its molecular geometry. The dihedral angle between the benzene ring and the plane of the nitro group is a key parameter. In the crystal structure, the molecules are linked by weak intermolecular C—H⋯O interactions, forming corrugated sheets. nih.gov The presence of the nitro group makes such compounds subjects of study for their cytotoxicity, as their reductive intermediates can bind to proteins and DNA. nih.gov

Alkyl-Substituted Chloromethylbenzenes

The introduction of alkyl groups, which are electron-donating, activates the benzene ring, making it more susceptible to electrophilic substitution. The chloromethylation of alkylbenzenes, such as toluene (B28343) (methylbenzene), is a common synthetic procedure.

When methylbenzene undergoes chlorination in the presence of a catalyst like aluminum chloride and in the absence of UV light, substitution occurs on the ring, yielding a mixture of 2-chloromethylbenzene and 4-chloromethylbenzene. lkouniv.ac.in This is distinct from free-radical chlorination under UV light, which would substitute a hydrogen on the methyl group itself. lkouniv.ac.in More advanced, metal-free methods using visible light and N,N-dichloroacetamide as a chlorinating agent have also been developed for the synthesis of benzyl (B1604629) chlorides from various substituted toluenes. acs.org

Organosilicon Derivatives Incorporating Halobenzyl Moetieies

Organosilicon compounds, which contain carbon-silicon bonds, are widely used in organic synthesis and materials science. Incorporating halobenzyl moieties into organosilicon structures creates versatile molecules that can be used as building blocks for more complex architectures. The synthesis of benzylsilanes from benzyl halides is a key method for creating these derivatives.

A foundational industrial method for producing organosilicon halides is the Rochow Process, or the "Direct Synthesis," where alkyl or aryl halides react directly with silicon at high temperatures in the presence of a copper catalyst. organic-chemistry.orgresearchgate.net This typically produces a mixture of organosilicon halides. For more targeted laboratory syntheses, Grignard reagents or organolithium reagents are reacted with silicon halides like silicon tetrachloride (SiCl₄). organic-chemistry.org

Benzylsilanes can be synthesized through the reaction of benzyl halides with silylating agents. For example, phosphonium (B103445) salts can catalyze the coupling of alkyl halides with trichlorosilane (B8805176) or methyldichlorosilane. Rhodium-catalyzed cross-coupling reactions between organozinc compounds (ArZnI) and trimethylsilylmethyl iodide (TMSCH₂I) have also been shown to produce functionalized benzylsilanes in good yields. researchgate.net A nickel/copper co-catalyzed silylation of C-O electrophiles derived from benzyl alcohols provides another direct route to these valuable compounds. researchgate.net The behavior of benzylsilanes in subsequent reactions often involves the cleavage of the benzyl-silicon bond with electrophiles, which differs from the more facile cleavage of the aryl-silicon bond. organic-chemistry.org

Synthesis and Spectroscopic Characterization of Novel Macromolecular Ligands

Halogenated benzylic compounds, particularly those with two reactive halomethyl groups like 1,3-bis(iodomethyl)benzene, are crucial starting materials for the synthesis of macromolecular structures. nih.gov Their ability to react at two points allows them to act as linkers or monomers in the formation of polymers and large cyclic compounds known as cyclophanes.

Research has shown that 1,3-bis(iodomethyl)benzene is an effective synthon for polymer formation and for creating metacyclophanes, where the benzene ring acts as an aromatic spacer. nih.gov The two iodomethyl groups can react with nucleophiles to build up larger chains or to close a ring, forming a bridged aromatic structure. For instance, reaction with a diamine could lead to the formation of ionene polymers, which are polyamines containing quaternary ammonium (B1175870) sites in the polymer backbone. nih.gov

The synthesis of such macromolecules involves reacting the bis(halomethyl)benzene derivative with other difunctional monomers. The resulting polymers or macrocycles are then characterized using a suite of spectroscopic techniques, including NMR (¹H and ¹³C), FT-IR, and mass spectrometry, to confirm their structure and purity. X-ray diffraction can be used to determine the solid-state structure of crystalline products. These macromolecular ligands are of interest for their potential applications in coordination chemistry, materials science, and as host molecules in supramolecular chemistry.

Emerging Research Directions and Future Perspectives in Halogenated Benzylic Chemistry

Development of Eco-Friendly and Sustainable Synthetic Protocols

The traditional synthesis of halogenated benzylic compounds often relies on harsh reagents and environmentally persistent solvents. The future of this field lies in the development of greener, more sustainable synthetic methodologies that minimize waste and environmental impact.

Key Research Thrusts:

Photochemical Activation: A significant shift is underway from using chemical free-radical initiators to employing visible light as a clean energy source to initiate benzylic halogenation. colab.wsbohrium.comed.gov This approach can homolytically cleave halogen-halogen bonds, initiating the radical cascade under mild conditions and avoiding the need for thermal initiators that can lead to side products. colab.wsbohrium.comed.gov

Benign Solvents: The use of toxic and ozone-depleting chlorinated solvents like carbon tetrachloride is being phased out in favor of environmentally friendly alternatives. acs.org Research is actively exploring solvents such as acetonitrile, ionic liquids, and even water for radical bromination and other halogenation reactions. colab.wsresearchgate.net In some cases, solvent-free reaction conditions are being developed to further enhance the green credentials of these processes. researchgate.net

Catalytic Systems: The development of catalytic systems, for instance using V(v) and Mo(vi) with H₂O₂ as the primary oxidant and KBr as the bromine source, presents a sustainable pathway for benzylic bromination. acs.org These methods can offer high yields and selectivity while allowing for the recycling of the catalytic phase. acs.org

These sustainable approaches are directly applicable to the synthesis of 1-chloro-3-(iodomethyl)benzene from its precursor, 1-chloro-3-methylbenzene, promising safer, more efficient, and environmentally responsible production routes.

Exploration of Novel Reactivity Pathways under Controlled Conditions

This compound possesses two distinct halogen-carbon bonds: a highly reactive benzylic C-I bond and a more stable aromatic C-Cl bond. This structural feature makes it an ideal substrate for exploring novel, selective reactivity pathways under highly controlled conditions.

Future research will likely focus on:

Selective Cross-Coupling Reactions: The significant difference in reactivity between the C-I and C-Cl bonds allows for selective functionalization. The iodomethyl group can readily participate in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, leaving the chloro-substituent intact for subsequent transformations. smolecule.comnih.gov This sequential functionalization is a powerful tool for building molecular complexity.

Photoredox and Cooperative Catalysis: Emerging techniques like visible-light photoredox catalysis can generate benzyl (B1604629) radicals from benzyl halides under exceptionally mild conditions. nih.gov Applying this to this compound could enable novel bond formations that are not accessible through traditional thermal methods. Cooperative catalysis, where a nucleophilic catalyst like lutidine temporarily activates the benzyl halide, can level the reduction potential across a broad range of substrates, allowing for a general set of reaction conditions. nih.gov

Metal-Free Transformations: There is growing interest in metal-free reactions to reduce cost and toxicity. rsc.org Systems using reagents like phosphorous acid (H₃PO₃) have been shown to mediate the dehalogenation of benzyl halides or their use in electrophilic substitution reactions to form diarylmethanes. rsc.org Exploring these conditions for this compound could provide green and economical synthetic routes.

The controlled, stepwise modification of this compound opens pathways to a vast array of complex, functionalized aromatic compounds for applications in materials science and medicinal chemistry.

Advanced Computational Design for Targeted Material Properties

The integration of advanced computational chemistry is poised to accelerate the discovery and design of new materials derived from halogenated benzylic precursors. By predicting molecular properties before synthesis, researchers can target specific functionalities and reduce the trial-and-error cycle in the laboratory.

Key Computational Approaches: